Cinnamoyl chloride
Overview
Description
Cinnamoyl chloride is a white to yellowish crystalline solid . It is used in the titrimetric determination of small amounts of water .
Synthesis Analysis
Cinnamoyl chloride can be synthesized by the action of oxalyl chloride on sodium cinnamate . More details about its synthesis can be found in the relevant papers .Molecular Structure Analysis
The molecular formula of Cinnamoyl chloride is C9H7ClO . Its molecular weight is 166.604 . More details about its molecular structure can be found in the relevant papers .Chemical Reactions Analysis
A series of derivatives of cinnamic amide were synthesized and evaluated for antiproliferative activities against the human breast cancer cell line MCF-7- and EGFR-inhibitory activities . More details about its chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
Cinnamoyl chloride has a melting point of 35-37 °C, a boiling point of 256-258 °C, a density of 1.1617 at 45.3 °C, and a refractive index of 1.614 at 42.5 °C . It is soluble in dioxane .Scientific Research Applications
Electrochemical Applications : Guirado, Barba, and Martin (1984) investigated the cathodic reduction of cinnamoyl chloride in dry acetone with lithium perchlorate. They identified ketonic reaction products and explained their formation through the electrogeneration of a cinnamoyl free radical and subsequent reactions (Guirado, Barba, & Martin, 1984).
Polymer Chemistry : Dai and Kim (2014) explored the thermal and photo properties of cinnamoyl Pluronic F-127, created by attaching cinnamoyl chloride to Pluronic F-127 chains. This study highlights the potential of cinnamoyl derivatives in modifying polymer properties (Dai & Kim, 2014).
Pharmaceutical Applications : A study by De, Baltas, and Bedos-Belval (2011) emphasized the significance of cinnamic acid derivatives in medicinal research, particularly as traditional and synthetic antitumor agents. Cinnamoyl chloride, as a derivative, plays a crucial role in this context (De, Baltas, & Bedos-Belval, 2011).
Anticancer Research : Yang et al. (2016) synthesized and tested cinnamoyloxy phosphonate derivatives for their antitumor activities, demonstrating the potential of cinnamoyl chloride derivatives in cancer research (Yang et al., 2016).
Material Science and Surface Modification : Kawamura et al. (2016) studied the surface modification of fumed silica using cinnamoyl chloride, exploring its potential in creating functional materials sensitive to optical irradiation (Kawamura et al., 2016).
UV-Shielding Materials : Zhang et al. (2019) developed cinnamate-functionalized cellulose nanocrystals using cinnamoyl chloride. These nanocrystals were used as UV-shielding nanofillers in sunscreen and transparent polymer films, showcasing the versatility of cinnamoyl chloride in the development of sustainable and environmentally friendly materials (Zhang et al., 2019).
Safety And Hazards
Future Directions
Cinnamoyl chloride and its derivatives have shown potential in antimicrobial activity and as EGFR kinase inhibitors . This suggests that they could be further explored for their potential uses in medical and pharmaceutical applications . More details about its future directions can be found in the relevant papers .
properties
IUPAC Name |
(E)-3-phenylprop-2-enoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGITNXCNOTRLK-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401312860 | |
Record name | trans-Cinnamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamoyl chloride | |
CAS RN |
17082-09-6, 102-92-1 | |
Record name | trans-Cinnamoyl chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17082-09-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cinnamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102921 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017082096 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamoyl chloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4683 | |
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Record name | 2-Propenoyl chloride, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | trans-Cinnamoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401312860 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamoyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.787 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | Cinnamoyl Chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMOYL CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04L46S032W | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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